1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether
Description
1,2-Dibromopentafluoropropyl 2,2,2-trifluoroethyl ether is a brominated fluorinated ether characterized by a pentafluoropropyl backbone substituted with two bromine atoms at the 1- and 2-positions, coupled with a trifluoroethyl ether group. Bromine substituents likely enhance molecular weight and reactivity compared to purely fluorinated or chlorinated analogs, influencing properties such as boiling point, stability, and environmental persistence.
Properties
IUPAC Name |
1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F8O/c6-3(11,5(13,14)15)4(7,12)16-1-2(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXWJSADJYWRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380853 | |
| Record name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396716-52-2 | |
| Record name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 396716-52-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2,3,3,3-pentafluoropropene with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding fluorinated alcohols.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize the compound to produce fluorinated carboxylic acids.
Scientific Research Applications
1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, resulting in changes in their structure and function. The compound’s high electronegativity and reactivity make it a potent agent for modifying biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Ethers
The following table summarizes key properties of structurally related fluorinated ethers, with inferences for the target compound:
*Estimated values for the target compound are derived from structural analogs.
Key Comparative Findings
Structural and Physical Properties
- Bromine vs. Fluorine/Chlorine Substituents : The bromine atoms in the target compound increase molecular weight (~400 g/mol) compared to lighter analogs like 1,1,2,2-tetrafluoroethyl ether (200.06 g/mol) and chlorinated variants (216.51 g/mol) . This elevates boiling point estimates to 150–180°C, significantly higher than fluorinated ethers with boiling points near 40–92°C .
- Density : Bromine’s higher atomic mass likely raises density (~1.8 g/mL) compared to fluorinated ethers (1.54–1.58 g/mL) .
Electrochemical and Solvent Performance
- Fluorinated ethers such as 1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether enhance lithium-ion battery performance by stabilizing electrolytes at high voltages . The target compound’s bromine substituents may reduce oxidative stability but improve flame-retardant properties, a trade-off critical for battery safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
